molecular formula C17H29NO B5216658 N-butyl-5-(4-ethylphenoxy)pentan-1-amine

N-butyl-5-(4-ethylphenoxy)pentan-1-amine

Cat. No.: B5216658
M. Wt: 263.4 g/mol
InChI Key: ZZQWOJMYCVHDLG-UHFFFAOYSA-N
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Description

N-butyl-5-(4-ethylphenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, a pentan-1-amine chain, and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(4-ethylphenoxy)pentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenol with 1-bromopentane to form 5-(4-ethylphenoxy)pentane. This intermediate is then reacted with butylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(4-ethylphenoxy)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-5-(4-ethylphenoxy)pentan-1-one, while substitution reactions can produce various substituted amines.

Scientific Research Applications

N-butyl-5-(4-ethylphenoxy)pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(4-ethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(2-ethylphenoxy)pentan-1-amine
  • N-methyl-1-propanamine
  • N,N-dimethylethanamine

Uniqueness

N-butyl-5-(4-ethylphenoxy)pentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

N-butyl-5-(4-ethylphenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-3-5-13-18-14-7-6-8-15-19-17-11-9-16(4-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQWOJMYCVHDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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